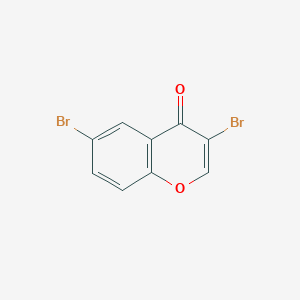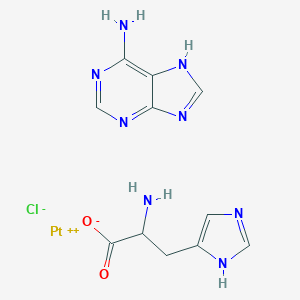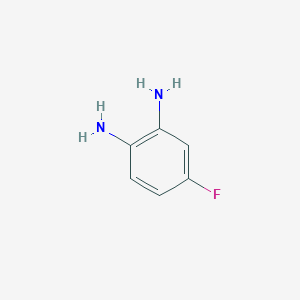
4-Fluorobenzene-1,2-diamine
Overview
Description
4-Fluorobenzene-1,2-diamine is an organic compound with the molecular formula C6H7FN2. It is a derivative of benzene, where two amino groups are attached to the first and second carbon atoms, and a fluorine atom is attached to the fourth carbon atom. This compound is known for its applications in various fields, including medicinal chemistry and material science.
Mechanism of Action
Target of Action
4-Fluorobenzene-1,2-diamine is primarily used as an intermediate in the synthesis of anti-cancer drugs such as Xidabenamine, Benzimidazole, Quinoxaline, and 1-H-1,5-Benzodiazepine . These compounds target various cellular processes and structures, disrupting their normal function and leading to cell death.
Mode of Action
It is known that it interacts with its targets through chemical reactions during the synthesis of the aforementioned anti-cancer drugs . The presence of the fluorine atom and the two amine groups in the molecule likely play crucial roles in these interactions.
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific anti-cancer drug that it is used to synthesize . For instance, Benzimidazole derivatives are known to interfere with microtubule formation, disrupting cell division and leading to cell death .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could potentially impact the bioavailability of the compound, although further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of this compound are largely dependent on the specific anti-cancer drug that it is used to synthesize . Generally, these drugs work by disrupting essential cellular processes, leading to cell death and the inhibition of tumor growth .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to light and should be stored in a dark place . Additionally, it is slightly soluble in water, which could impact its distribution in the body .
Biochemical Analysis
Biochemical Properties
It is known that fluorinated compounds can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions depends on the specific structure and properties of the fluorinated compound and the biomolecules involved .
Cellular Effects
It is known that fluorinated compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that fluorinated compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that fluorinated compounds can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that fluorinated compounds can have threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that fluorinated compounds can interact with various enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that fluorinated compounds can interact with various transporters or binding proteins and can affect their localization or accumulation .
Subcellular Localization
It is known that fluorinated compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluorobenzene-1,2-diamine can be synthesized through the reduction of 4-fluoro-2-nitroaniline. The process involves the following steps:
Starting Material: 135 grams (0.86 moles) of 4-fluoro-2-nitroaniline.
Solvent: 1000 milliliters of anhydrous ethanol.
Catalyst: 27 grams of Raney nickel.
Reaction Conditions: The mixture is placed in a 2000 milliliter reaction vessel, and hydrogen gas is introduced at a pressure of 1.0 MPa. The reaction is carried out at room temperature for 8 hours.
Post-Reaction Processing: After the reaction is complete, the mixture is cooled, and the catalyst is removed by filtration.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels, automated hydrogenation systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Fluorobenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline derivatives.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: It can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts like palladium on carbon and hydrogen gas are used.
Substitution: Reagents such as sodium methoxide and other nucleophiles are employed.
Major Products:
Oxidation Products: Quinoxaline derivatives.
Reduction Products: Various amine derivatives.
Substitution Products: Compounds where the fluorine atom is replaced by other functional groups.
Scientific Research Applications
4-Fluorobenzene-1,2-diamine is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including heterocyclic compounds like quinoxalines.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is an intermediate in the synthesis of anticancer drugs and other therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
- 4-Fluoro-o-phenylenediamine
- 3,4-Diaminofluorobenzene
- 4-Fluoro-2-amino-aniline
Comparison:
- Uniqueness: 4-Fluorobenzene-1,2-diamine is unique due to the specific positioning of the amino and fluorine groups, which imparts distinct chemical reactivity and biological activity.
- Chemical Properties: Compared to its analogs, it has a higher melting point and different solubility characteristics.
- Applications: While similar compounds are used in various applications, this compound is particularly valuable in medicinal chemistry for the synthesis of anticancer agents .
Properties
IUPAC Name |
4-fluorobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c7-4-1-2-5(8)6(9)3-4/h1-3H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEWNOOZQVJONF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190145 | |
| Record name | 4-Fluorobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
367-31-7 | |
| Record name | 4-Fluoro-1,2-phenylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=367-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluorobenzene-1,2-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluorobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluorobenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.084 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthesis method described in the research for 4-Fluorobenzene-1,2-diamine?
A1: The research highlights a novel three-step synthesis method for this compound starting with 4-fluoroaniline. This method boasts a 68.6% yield, which is deemed significant due to its potential for industrial-scale production. The researchers emphasize that this new process offers advantages in terms of cost-effectiveness and product stability compared to previous methods [].
Q2: Could you elaborate on the characterization methods employed to confirm the structure of the synthesized this compound?
A2: The researchers utilized two primary analytical techniques to confirm the identity of the synthesized product: 1H NMR (proton nuclear magnetic resonance) and MS (mass spectrometry) []. These techniques provide complementary structural information, with 1H NMR offering insights into the hydrogen atom arrangement within the molecule and MS determining the mass-to-charge ratio, which helps confirm the molecular formula.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
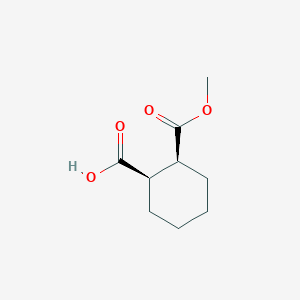
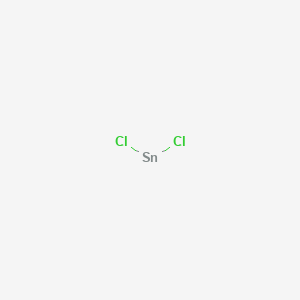
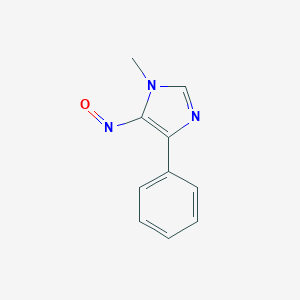
![Bicyclo[3.2.1]octan-3-one](/img/structure/B48540.png)
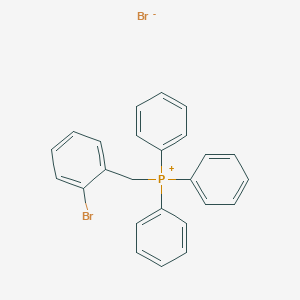
![3,4-Dichlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48546.png)
![3-Chlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48547.png)
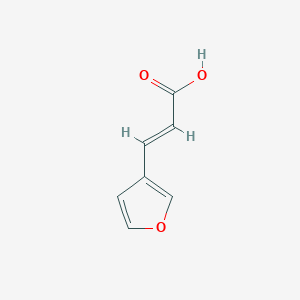


![2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B48554.png)
